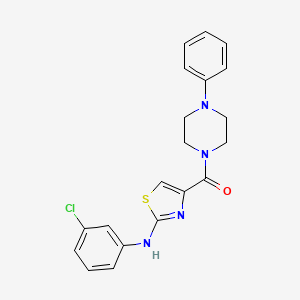
(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(3,4-dimethoxyphenyl)acrylamide, also known as BHAP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BHAP is a type of acrylamide derivative that has been synthesized through a specific method.
Scientific Research Applications
1. Synthesis and Characterization
In a study by Barım and Akman (2019), a novel acrylamide monomer related to benzofuran was synthesized and characterized, showcasing its chemical activity and charge transfer potential. This type of monomer, including variants such as (E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(3,4-dimethoxyphenyl)acrylamide, could have significant applications in material science and molecular engineering (Barım & Akman, 2019).
2. Potential in Polymer Science
Another study by Barım and Akman (2021) elaborated on the synthesis and characterization of a benzofuran-based acrylamide monomer, underlining its potential in various fields from medicine to industry, such as in textiles. The presence of various active functional groups suggests wide applicability in polymer science and industrial applications (Barım & Akman, 2021).
3. Pharmaceutical Research
A study by Wu et al. (2004) explored bioisosteric replacement studies with compounds including benzofuran derivatives. They found specific enantiomers showing significant activity in reducing neuronal hyperexcitability, indicating potential pharmaceutical applications for compounds like this compound (Wu et al., 2004).
4. Antibacterial and Antifungal Properties
Pauletti et al. (2000) identified nor-lignans and benzofuran compounds with antibacterial and antifungal activities. This suggests that benzofuran derivatives such as this compound may possess similar biological activities (Pauletti et al., 2000).
5. Applications in Tissue Engineering
A study by Galperin et al. (2010) on poly(N-isopropyl acrylamide)-based scaffolds demonstrated their potential in tissue engineering due to their thermoresponsive and biodegradable properties. This highlights the significance of acrylamide derivatives in biomedical applications (Galperin et al., 2010).
properties
IUPAC Name |
(E)-N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-26-19-9-7-15(13-21(19)27-2)8-10-22(25)23-12-11-17(24)20-14-16-5-3-4-6-18(16)28-20/h3-10,13-14,17,24H,11-12H2,1-2H3,(H,23,25)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJGAVOGYGELRP-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC(C2=CC3=CC=CC=C3O2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC(C2=CC3=CC=CC=C3O2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

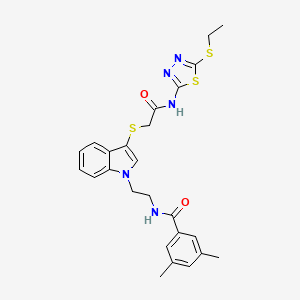
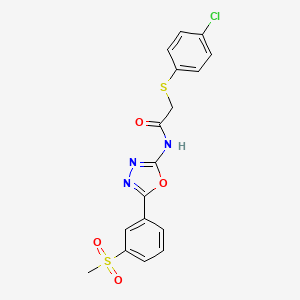
![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2466010.png)
![4-methoxy-1-(2-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2466011.png)
![1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2466013.png)
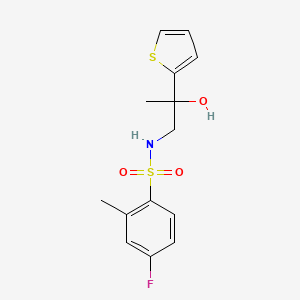
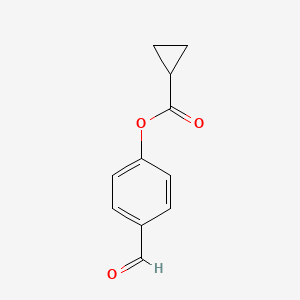
![3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2466018.png)
![2-methoxy-5-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)benzamide](/img/structure/B2466019.png)

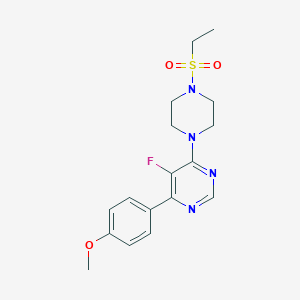
![2-(4-chlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2466027.png)
![Butyl 2-[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanylacetate](/img/structure/B2466028.png)
